molecular formula C14H14N2 B3135793 9-Ethyl-9H-carbazol-2-amine CAS No. 40444-36-8

9-Ethyl-9H-carbazol-2-amine

Cat. No. B3135793
CAS RN: 40444-36-8
M. Wt: 210.27 g/mol
InChI Key: VMZXVUUFTRMSRG-UHFFFAOYSA-N
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Description

9-Ethyl-9H-carbazol-2-amine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C14H14N2 and an average mass of 210.274 Da .


Synthesis Analysis

Carbazole derivatives, including this compound, can be synthesized through various methods. One such method involves the Borsche–Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine. This is followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .


Molecular Structure Analysis

The molecular structure of this compound consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . This structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .


Chemical Reactions Analysis

Carbazole derivatives, including this compound, have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .

Scientific Research Applications

Synthesis and Biological Evaluation

9-Ethyl-9H-carbazol-2-amine serves as a precursor for synthesizing a variety of carbazole derivatives with potential biological activities. For instance, a study focused on synthesizing novel carbazole derivatives with enhanced antibacterial, antifungal, and anticancer properties. These derivatives were assessed for their effectiveness against specific bacterial strains and cancer cell lines, highlighting the compound's role in developing new therapeutic agents (Sharma, Kumar, & Pathak, 2014).

Chemical Synthesis and Structural Characterization

The compound is also crucial in chemical synthesis, leading to the creation of various compounds with distinct structural and functional properties. A study demonstrated the synthesis of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine through a reaction involving 9-ethyl-9H-carbazole-3-carbaldehyde. This research emphasizes the compound's versatility in synthesizing new molecules with potential applications in materials science and pharmaceuticals (Asiri, Khan, & Rasul, 2010).

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has been explored, indicating their effectiveness against various microbial strains. This highlights the compound's significance in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Salih, Salimon, & Yousif, 2016).

Fluorescence Sensing and Environmental Applications

In the field of environmental monitoring and biosensing, derivatives of this compound have been utilized to develop fluorescent chemosensors. These sensors can detect specific ions or molecules, showcasing the compound's application in environmental protection and food safety (Qian, Zhang, Liu, & Xia, 2019).

Analytical Chemistry Applications

The compound's derivatives have been employed in analytical chemistry for the derivatization of biogenic amines, enhancing their detection via high-performance liquid chromatography (HPLC). This application is crucial in food safety and quality control, demonstrating the compound's utility in analytical methodologies (You & Zhang, 2002).

Safety and Hazards

9-Ethyl-9H-carbazol-2-amine is toxic if swallowed and may cause cancer . It is also suspected to be a carcinogen with experimental carcinogenic data and is poisonous by ingestion and intraperitoneal routes .

Future Directions

Carbazole-based compounds, including 9-Ethyl-9H-carbazol-2-amine, have drawn attention due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They hold great potential for the development of high-performance and stable perovskite solar cells as commercially demanded .

Biochemical Analysis

Biochemical Properties

9-Ethyl-9H-carbazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidase, where it acts as a substrate. This interaction is crucial for its use in immunohistochemistry, where it helps visualize the presence of specific antigens . Additionally, this compound has been noted to interact with various proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By interacting with cellular enzymes, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function . These effects are particularly relevant in the context of cancer research, where the compound’s ability to alter cell signaling pathways can be leveraged for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the context. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies . These effects are often dependent on the concentration and exposure duration, with higher concentrations leading to more pronounced changes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . These effects include changes in liver and kidney function, as well as alterations in metabolic pathways. It is crucial to determine the appropriate dosage to minimize toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity . For instance, this compound has been shown to accumulate in certain cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its function, as it allows this compound to interact with the appropriate biomolecules and exert its effects efficiently.

properties

IUPAC Name

9-ethylcarbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-2-16-13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZXVUUFTRMSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.